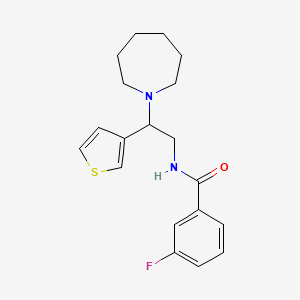

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.

Scientific Research Applications

Pharmacological Applications

- Preclinical Pharmacology of δ-Opioid Receptor Agonists : A study on AZD2327, a δ-opioid receptor agonist, demonstrates potential applications in psychiatric disorders, showcasing the role of similar compounds in mood regulation and the possibility of offering novel antidepressant and anxiolytic activities (Hudzik et al., 2011).

Material Science and Chemical Synthesis

- Crystal Structure Analysis : Research on the crystal structure of substituted thiophenes indicates their significance in material science, highlighting the wide spectrum of biological activities and applications in organic electronics (Nagaraju et al., 2018).

- Synthesis of Radioligands for Imaging : The synthesis and evaluation of carbon-11 labeled compounds for imaging central norepinephrine transporters (NET) with PET scans illustrate the chemical versatility and potential diagnostic applications of similar compounds (Schou et al., 2006).

Novel Synthetic Routes and Chemical Properties

- Development of Synthetic Routes : A detailed account of the development of YM758 monophosphate, an If channel inhibitor, presents a practical and scalable synthetic route, emphasizing the importance of innovative synthesis strategies for complex chemical compounds (Yoshida et al., 2014).

- Fluoro-olefin Synthesis : The study on the synthesis of phenyl-substituted fluoro-olefins demonstrates the application of chemical synthesis techniques to generate compounds with potential utility in various fields (Tsai, 1996).

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c20-17-7-5-6-15(12-17)19(23)21-13-18(16-8-11-24-14-16)22-9-3-1-2-4-10-22/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENAAIRIUDHXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)